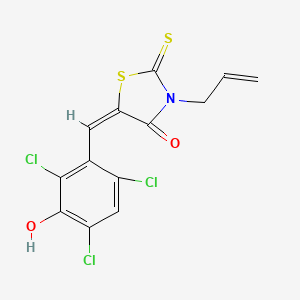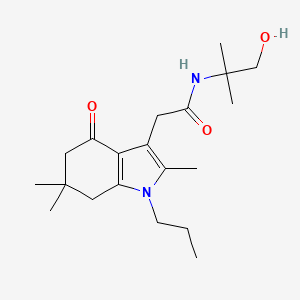
3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one
説明
3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one, also known as TTZ, is a synthetic compound with potential applications in various fields of science. This molecule has been extensively studied due to its unique chemical structure and potential biological activities.
科学的研究の応用
3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one has been investigated for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In biochemistry, this compound has been used as a probe to study the binding of metal ions to proteins. In materials science, this compound has been used as a precursor for the synthesis of metal sulfides and metal oxides.
作用機序
The mechanism of action of 3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for extended periods of time without degradation. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, and caution should be taken when handling this compound.
将来の方向性
There are many potential future directions for research on 3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one. One direction is the development of this compound-based drugs for the treatment of cancer and inflammation. Another direction is the investigation of this compound as a probe for the study of metal-protein interactions. Additionally, this compound could be used as a precursor for the synthesis of new materials with unique properties. Overall, this compound has great potential for future research and development in various fields of science.
合成法
3-allyl-2-thioxo-5-(2,4,6-trichloro-3-hydroxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using various methods, but the most common one involves the reaction of 2,4,6-trichloro-3-hydroxybenzaldehyde and thiosemicarbazide in the presence of an alkali metal hydroxide. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain this compound. This method has been optimized to yield high purity and high yield of this compound.
特性
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(2,4,6-trichloro-3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2S2/c1-2-3-17-12(19)9(21-13(17)20)4-6-7(14)5-8(15)11(18)10(6)16/h2,4-5,18H,1,3H2/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJTYOLGOBIOHM-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=C(C=C2Cl)Cl)O)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C(=C(C=C2Cl)Cl)O)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367850 | |
| Record name | ST51011499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6523-13-3 | |
| Record name | ST51011499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)


![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
